N-[2-(benzylsulfamoyl)ethyl]benzamide
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Overview
Description
N-[2-(benzylsulfamoyl)ethyl]benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a benzylsulfamoyl group attached to an ethyl chain, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfamoyl)ethyl]benzamide typically involves the reaction of benzylamine with ethyl 2-bromoacetate to form N-(2-bromoethyl)benzylamine. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and are carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfamoyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfamoyl group, where nucleophiles such as thiols or amines replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and diabetes.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfamoyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfamoyl group can form hydrogen bonds and other interactions with the active site of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromoethyl)benzamide
- N-(2-chloroethyl)benzamide
- N-(2-hydroxyethyl)benzamide
Uniqueness
N-[2-(benzylsulfamoyl)ethyl]benzamide is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and receptors, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-16(15-9-5-2-6-10-15)17-11-12-22(20,21)18-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIVMHLNRODZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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